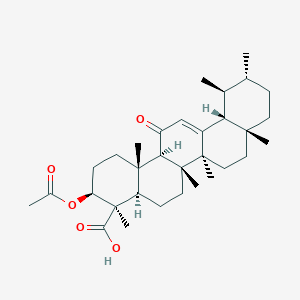

3beta-Acetyl-11-keto-beta-boswellic acid

Description

Contextualization within the Pentacyclic Triterpenoid (B12794562) Family

Chemical Classification and Structural Features

AKBA is classified as a pentacyclic triterpenoid, a large and diverse class of natural products derived from a 30-carbon precursor. wikipedia.orgnih.govunibarcorp.com Its chemical structure is based on the ursane-type skeleton, characterized by a five-ring carbon framework. researchgate.netnih.gov Key functional groups that define AKBA's structure and reactivity include a carboxyl group, an acetyl group at the C-3 position, and a keto group at the C-11 position of the triterpene structure. wikipedia.orgcaymanchem.com The molecular formula of AKBA is C₃₂H₄₈O₅. caymanchem.comnih.govnih.gov

Table 1: Chemical and Physical Properties of AKBA

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₈O₅ |

| Molecular Weight | 512.7 g/mol |

| IUPAC Name | (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

| CAS Number | 67416-61-9 |

Data sourced from PubChem and other chemical databases. nih.govcaymanchem.comchemicalbook.com

Relation to Other Boswellic Acids (e.g., KBA, β-BA, α-BA, ABA)

AKBA is one of several major boswellic acids found in the resin of Boswellia species. These compounds share a common pentacyclic triterpene core but differ in their functional groups and the stereochemistry of their methyl groups. wikipedia.orgresearchgate.net

β-Boswellic Acid (β-BA): This is a precursor to AKBA. It has a hydroxyl group at the C-3 position and lacks the keto group at C-11. nih.govnih.gov

11-keto-β-boswellic acid (KBA): KBA is another key boswellic acid and is structurally similar to AKBA, but it lacks the acetyl group at the C-3 position, having a hydroxyl group instead. researchgate.netnih.gov

α-Boswellic Acid (α-BA): This is an isomer of β-BA, differing in the arrangement of methyl groups on the E-ring of the pentacyclic structure. α-Boswellic acids are based on the oleanane (B1240867) skeleton. researchgate.net

Acetyl-β-boswellic acid (ABA): This compound is acetylated at the C-3 position like AKBA but lacks the 11-keto group. nih.gov

The presence and position of the acetyl and keto groups on the boswellic acid scaffold are believed to significantly influence the biological activity of these compounds. wikipedia.orgnih.gov

Table 2: Comparison of Major Boswellic Acids

| Compound Name | Abbreviation | Key Structural Features |

|---|---|---|

| 3β-Acetyl-11-keto-β-boswellic Acid | AKBA | Acetyl group at C-3, Keto group at C-11, Ursane skeleton |

| 11-keto-β-boswellic acid | KBA | Hydroxyl group at C-3, Keto group at C-11, Ursane skeleton |

| β-Boswellic Acid | β-BA | Hydroxyl group at C-3, No keto group at C-11, Ursane skeleton |

| α-Boswellic Acid | α-BA | Hydroxyl group at C-3, No keto group at C-11, Oleanane skeleton |

| Acetyl-β-boswellic acid | ABA | Acetyl group at C-3, No keto group at C-11, Ursane skeleton |

Information compiled from various scientific sources. wikipedia.orgresearchgate.netnih.govnih.gov

Botanical Origins and Natural Occurrence in Boswellia Species

Boswellia serrata and Boswellia sacra as Primary Sources

AKBA is naturally found in the oleo-gum resin, commonly known as frankincense, which is exuded from trees of the Boswellia genus. caymanchem.comnih.gov The primary botanical sources for AKBA are Boswellia serrata, which grows in the dry, hilly regions of India, and Boswellia sacra, found in Oman and Yemen. shaklee.comdntb.gov.uaresearchgate.net These species have been the focus of much of the chemical and pharmacological research on boswellic acids. nih.govnih.gov While other Boswellia species also produce boswellic acids, B. serrata and B. sacra are particularly noted for their content of AKBA and other medicinally relevant triterpenoids. nih.govresearchgate.netresearchgate.net

Variability in AKBA Content Across Species and Environmental Factors

The concentration of AKBA and other boswellic acids can vary significantly between different Boswellia species and even within the same species due to several factors. nih.gov Research has shown that the AKBA content in Boswellia sacra is generally higher than in Boswellia serrata. researchgate.netnih.gov One study reported the AKBA content in the methanolic extract of B. sacra to be around 7% of the dry weight, whereas in B. serrata it was approximately 0.7%. nih.gov

Environmental conditions such as soil composition, climate, and the season of resin collection are also known to influence the chemical profile of the resin, leading to variations in AKBA content. nih.gov Furthermore, the specific extraction and purification methods employed can significantly affect the final concentration of AKBA in commercial extracts. nih.govresearchgate.net

Table 3: AKBA Content in Boswellia serrata and Boswellia sacra

| Species | AKBA Content (% of Dry Weight of Methanolic Extract) | Reference |

|---|---|---|

| Boswellia sacra | ~7.0% | nih.gov |

| Boswellia serrata | ~0.7% | nih.gov |

This data represents findings from a specific comparative study and may vary based on the factors mentioned above.

Historical Academic Perspective and Research Evolution

The scientific investigation into the chemical constituents of Boswellia resin began with the isolation of a mixture of compounds, later identified as boswellic acids. nih.gov Early research focused on elucidating the chemical structures of these pentacyclic triterpenes and their relationship to amyrin precursors. nih.gov

In recent decades, research on AKBA has intensified, driven by its potential biological activities. nih.govnih.govnih.gov Initial studies in the late 20th century began to uncover the specific properties of individual boswellic acids, with AKBA emerging as a particularly potent compound. caymanchem.com The evolution of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has been crucial for the accurate identification and quantification of AKBA in complex resin extracts and biological samples. nih.govtandfonline.comrsc.org

Contemporary research continues to explore the multifaceted nature of AKBA, with studies ranging from optimizing extraction techniques to understanding its mechanisms of action at a molecular level. researchgate.netresearchgate.netarchivesofmedicalscience.com The focus has expanded from its traditional uses to rigorous scientific investigation of its properties, solidifying its place as a significant compound in natural product chemistry and pharmacology. nih.govnih.govnih.gov

Traditional Uses of Boswellia Resin in Scientific Literature

For centuries, the resin harvested from Boswellia species, particularly Boswellia serrata, has been a cornerstone of traditional and folk medicine systems, especially in India and regions of Africa and the Middle East. nih.govnih.gov Scientific literature documents its historical application for a wide spectrum of ailments, primarily those of an inflammatory nature. nih.govnih.gov

In Ayurvedic medicine, the resin, referred to as "Salai guggul," was traditionally used to manage conditions analogous to today's inflammatory diseases. nih.govresearchgate.net These include joint disorders like rheumatoid arthritis and osteoarthritis, respiratory conditions such as asthma and bronchitis, and gastrointestinal issues. nih.govnih.govresearchgate.netresearchgate.net Its use in treating various chronic inflammatory diseases has been a consistent theme throughout its history. nih.govcaymanchem.com Beyond its anti-inflammatory applications, traditional systems of medicine also recognized its utility for its analgesic, antimicrobial, and wound-healing properties. researchgate.netcaymanchem.comresearchgate.net Unani medical texts, for instance, mention its use for coughs, skin diseases, and cardiovascular ailments. cabidigitallibrary.org The extensive use of Boswellia resin in these established medical traditions has provided the foundation for modern pharmacological investigation into its bioactive components. caymanchem.com

Table 1: Documented Traditional Applications of Boswellia Resin in Scientific Literature

| Traditional Use Category | Specific Ailments Documented in Scientific Literature |

| Inflammatory Conditions | Arthritis, Rheumatoid Arthritis, Osteoarthritis, Peritumoral Brain Edema, Chronic Bowel Diseases nih.govresearchgate.netresearchgate.netcaymanchem.com |

| Respiratory Ailments | Asthma, Bronchitis, Cough, Laryngitis nih.govresearchgate.netcabidigitallibrary.org |

| Gastrointestinal Disorders | Diarrhea, Dysentery, Ulcerative Colitis, Crohn's Disease researchgate.netcabidigitallibrary.orgresearchgate.net |

| Pain and Analgesia | Chronic Pain Syndrome, General Analgesic nih.govresearchgate.net |

| Antimicrobial/Antiseptic | Mouth Sores, Boils, Ringworm, Wound Healing caymanchem.comcabidigitallibrary.org |

| Other Conditions | Cardiovascular Diseases, Fevers, Memory Enhancement nih.govcabidigitallibrary.org |

Emergence of AKBA as a Key Active Constituent in Research

Modern phytochemical analysis of Boswellia resin has identified four major pentacyclic triterpenic acids: β-boswellic acid, acetyl-β-boswellic acid, 11-keto-β-boswellic acid (KBA), and 3β-Acetyl-11-keto-β-boswellic acid (AKBA). nih.govcaymanchem.com Through extensive research, AKBA has emerged as the most pharmacologically potent of these compounds, particularly for its anti-inflammatory effects. nih.govnih.gov

The primary mechanism that distinguishes AKBA is its role as a specific, non-competitive, and direct inhibitor of 5-lipoxygenase (5-LOX). caymanchem.comnih.govnih.gov The 5-LOX enzyme is pivotal in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. numberanalytics.com By inhibiting this enzyme, AKBA effectively curtails a key pathway in the inflammatory cascade, an action distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research has determined the IC₅₀ of AKBA for 5-lipoxygenase to be approximately 1.5 µM. caymanchem.com

Scientific investigations have further elucidated AKBA's influence on a variety of molecular targets involved in inflammation and disease progression. It has been shown to modulate transcription factors like nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. numberanalytics.comsigmaaldrich.comnih.gov Studies demonstrate that AKBA can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govtandfonline.com This multi-targeted activity underscores its potential in managing complex inflammatory conditions. nih.govtandfonline.com The focus of contemporary research has expanded to explore AKBA's role in modulating pathways relevant to cancer, neurodegenerative diseases, and arthritis, solidifying its status as the key active constituent of Boswellia resin. nih.govtandfonline.comnih.gov

Table 2: Key Research Findings on the Molecular Mechanisms of AKBA

| Molecular Target/Pathway | Finding | Research Context |

| 5-Lipoxygenase (5-LOX) | Selective, non-redox, non-competitive inhibitor (IC₅₀ = 1.5 µM). caymanchem.com | Enzyme-based assays, inflammation models. caymanchem.comnih.govnih.gov |

| Nuclear Factor-kappa B (NF-κB) | Inhibits NF-κB signaling pathway. sigmaaldrich.comnih.gov | Lipopolysaccharide-induced inflammation models, cancer cell lines. researchgate.netnih.gov |

| Pro-inflammatory Cytokines | Reduces expression of TNF-α, IL-1β, IL-6. nih.govtandfonline.com | In vitro and in vivo inflammation and arthritis models. nih.govtandfonline.com |

| Matrix Metalloproteinases (MMPs) | Prevents MMP activity (e.g., MMP-9). researchgate.nettandfonline.com | Rheumatoid arthritis and cancer models. researchgate.nettandfonline.com |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activates the Nrf2/HO-1 defense pathway. nih.govmedchemexpress.com | Neuroprotection and ischemic brain injury models. nih.govmedchemexpress.com |

| Cyclooxygenase-2 (COX-2) | Downregulates expression in tumor tissues. researchgate.net | Pancreatic tumor models. researchgate.net |

| Caspase Activation | Induces apoptosis through caspase-mediated pathways. researchgate.net | Prostate and myeloid leukemia cancer cell lines. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

223521-82-2 |

|---|---|

Molecular Formula |

C32H48O5 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24+,25+,26-,28-,29+,30-,31-,32-/m1/s1 |

InChI Key |

HMMGKOVEOFBCAU-GOBAHYPASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |

Origin of Product |

United States |

Methodological Advancements in Akba Isolation, Synthesis, and Derivatization

Advanced Extraction and Purification Techniques from Natural Sources

The isolation of AKBA from its natural source, the gum resin of Boswellia species, presents challenges due to the complex mixture of related boswellic acids. google.com Modern techniques have focused on improving both the efficiency of extraction and the purity of the final compound.

Chromatographic Separation Methodologies (e.g., HPLC, Silica (B1680970) Gel, Reversed Phase)

A variety of chromatographic techniques are employed for the separation of AKBA. High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method for the quantification and purification of boswellic acids. tandfonline.comresearchgate.netnih.gov The use of a C18 analytical column with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) has proven effective for separating the main boswellic acids. researchgate.net For detection, UV spectrophotometry is commonly utilized, with a wavelength of approximately 250 nm being optimal for AKBA due to the presence of the keto group chromophore. tandfonline.com

Column chromatography using silica gel is a fundamental technique for the initial separation of AKBA from crude extracts. nih.gov Dry column vacuum chromatography has also been utilized to yield high-purity AKBA. researchgate.net Reversed-phase chromatography is another valuable tool in the purification process. google.com Furthermore, techniques like Vacuum Liquid Chromatography (VLC) have been employed to directly obtain a cluster of boswellic acids from the gum resin, streamlining the initial extraction process. google.comgoogle.com

Novel Purification Approaches for Enhanced Purity

To achieve higher purity levels of AKBA, novel purification strategies have been developed. One such approach is recycled HPLC , which enhances separation efficiency by allowing the sample to be passed through the column multiple times. google.comgoogle.com This method has been shown to be highly effective in removing closely associated boswellic acids, leading to a significant increase in the purity of AKBA. google.comgoogle.com The use of a novel solvent system, such as 1% ethanol blended with chloroform in the mobile phase, has also been reported to provide very efficient isolation of AKBA. google.comgoogle.com Another innovative technique is Three-Phase Partitioning (TPP) , which has demonstrated a higher extraction yield of AKBA compared to conventional methods like Soxhlet and batch extraction. researchgate.net

Chemical Synthesis Strategies for AKBA and its Analogues

Given the relatively low natural abundance of AKBA in Boswellia resin, chemical synthesis and semi-synthesis have emerged as critical strategies for producing this compound and its analogues in larger quantities for research. google.comnih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| Boswellic acid mixture | 1. Oxidation (e.g., N-bromosuccinimide) 2. Acetylation (e.g., acetic anhydride/pyridine) | 3β-Acetyl-11-keto-β-boswellic acid (AKBA) | google.comgoogle.com |

| 11-keto-β-boswellic acid (KBA) | Acetylation (e.g., acetic anhydride/pyridine) | 3β-Acetyl-11-keto-β-boswellic acid (AKBA) | google.com |

Specific Reaction Mechanisms (e.g., Oxidation, Acetylation, Amide Coupling)

The key chemical transformations in the semi-synthesis of AKBA involve specific and well-established reaction mechanisms.

Oxidation: The introduction of the C-11 keto group is a crucial step. Allylic oxidation is a common method, and reagents such as N-bromosuccinimide (NBS) in dioxane and water can be used. google.comgoogle.com Chromium trioxide (CrO₃) has also been utilized for the oxidation at C-11. researchgate.net

Acetylation: The conversion of the 3-hydroxyl group to an acetyl group is typically achieved using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine. google.com Microwave-assisted acetylation has also been employed to enhance this reaction. google.comgoogle.com

Amide Coupling: For the synthesis of AKBA derivatives, amide coupling reactions are frequently used to modify the C-24 carboxylic acid. Coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are effective for forming amide bonds between AKBA and various amines. nih.govacs.org

Design and Synthesis of Novel AKBA Derivatives for Research

To explore and enhance the biological activities of AKBA, researchers have designed and synthesized a variety of novel derivatives. nih.govnih.govgoogle.com These modifications often target the hydroxyl group at C-3, the keto group at C-11, or the carboxylic acid at C-24. nih.gov

A series of amide derivatives have been synthesized by modifying the C-24 carboxyl group. nih.gov For instance, AKBA has been coupled with N-Boc-ethylenediamine, followed by further reactions to introduce various acyl groups, resulting in a library of novel amide compounds. nih.govacs.org Some of these derivatives have shown enhanced biological activity compared to the parent compound. nih.gov

Another strategy involves the creation of mitochondria-targeted derivatives. By attaching a triphenylphosphine (TPP) cation to AKBA, researchers aim to increase the compound's accumulation within the mitochondria of cells, potentially enhancing its therapeutic effects. researchgate.net

Furthermore, hybrid molecules have been developed by conjugating AKBA with other pharmacologically active scaffolds, such as chalcones, to create compounds with potentially synergistic or novel mechanisms of action. nih.gov The synthesis of analogues with modifications at other positions, such as the introduction of a 2-formyl or 3-keto group, has also been explored to investigate structure-activity relationships. nih.gov

| Derivative Type | Synthetic Strategy | Example of Modification | Reference |

| Amide Derivatives | Amide coupling at C-24 carboxylic acid | Coupling with various amines using HATU | nih.govacs.org |

| Mitochondria-Targeted Derivatives | Attachment of a lipophilic cation | Conjugation with triphenylphosphine (TPP) | researchgate.net |

| Hybrid Molecules | Conjugation with other bioactive molecules | Hybridization with a chalcone scaffold | nih.gov |

| Ring-Modified Analogues | Modification of the pentacyclic core | Introduction of 2-formyl and 3-keto substituents | nih.gov |

Modifications Targeting Specific Structural Moieties (e.g., enone, carboxyl group)

The chemical architecture of AKBA features several reactive sites amenable to modification, with the α,β-unsaturated ketone (enone) in ring C and the carboxyl group at position C-24 being primary targets for derivatization.

Enone Moiety: The enone system, which includes the C-11 keto group and the C-12 olefinic proton, is a critical pharmacophore. Modifications to this region can significantly influence the molecule's biological activity. One notable, albeit discovered rather than synthesized, modification of this moiety is a brominated derivative: 3-acetyl-11-keto-12-bromo-β-boswellic acid (Br-AKBA). jst.go.jp This compound was identified during the isolation and characterization of AKBA from Boswellia serrata extract. jst.go.jp Single-crystal X-ray structure analysis confirmed the presence of a bromine atom at the C-12 position, directly altering the enone system. jst.go.jpresearchgate.net Mass spectroscopy analysis further verified the existence of this brominated derivative within the extract. jst.go.jp While the precise origin of Br-AKBA is not definitively known—whether it is a natural product, an artifact of the extraction process, or a result of environmental factors—its discovery highlights the chemical reactivity of the C-12 position and provides a basis for future synthetic strategies targeting the enone group. jst.go.jp

Carboxyl Group: The carboxyl group at the C-24 position is another principal site for chemical modification. Its acidic nature makes it a versatile handle for introducing a wide range of functional groups through reactions such as esterification and amidation. These modifications are often pursued to alter the molecule's polarity, solubility, and interaction with biological targets. nih.govnih.gov A common strategy involves coupling AKBA with various amines using amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide derivatives. nih.govresearchgate.net Similarly, the carboxyl group can be converted into esters, such as a propargyl ester, which can then serve as an intermediate for further reactions, including copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to generate triazole hybrids. nih.gov

Exploration of Derivative Classes (e.g., triazole, amide analogs)

Building upon the strategies for modifying specific moieties, researchers have synthesized and evaluated several distinct classes of AKBA derivatives.

Amide Analogs: A significant body of research has been dedicated to the synthesis of AKBA-derived amides. In one study, a series of 26 novel amide derivatives were synthesized by modifying the carboxyl group of AKBA with an ethylenediamine (B42938) linker. nih.gov The synthesis involved an initial coupling with N-Boc-ethylenediamine using HATU as the coupling reagent, followed by deprotection and subsequent reaction with various acyl chlorides. nih.govresearchgate.net Many of the resulting derivatives exhibited enhanced cytotoxic activity against human cancer cell lines compared to the parent AKBA molecule. nih.gov For instance, a mitochondria-targeting derivative, compound 5e, showed antiproliferative activity up to 20-fold stronger than AKBA against the A549 cell line. nih.govresearchgate.net

| Compound Series | Modification Site | Synthetic Strategy | Key Reagents | Noteworthy Findings |

|---|---|---|---|---|

| Amide Derivatives (2a-h) | C-24 Carboxyl Group | Coupling with N-Boc-ethylenediamine, deprotection, and reaction with acyl chlorides. nih.gov | HATU, TFA, TEA. nih.govresearchgate.net | Compound 2a (R=cyclopropanecarbonyl) showed better antitumor activity and selectivity than AKBA. nih.gov |

| Mitochondria-Targeted Amides (5a-e) | C-24 Carboxyl Group | Formation of amide with a linker followed by reaction with triphenylphosphine. nih.gov | HATU, PPh₃. nih.govresearchgate.net | Compound 5e demonstrated the most potent antiproliferative activity, up to 20 times stronger than AKBA (IC₅₀ = 1.32 µM in A549 cells). nih.govresearchgate.net |

Triazole Analogs: The application of "click" chemistry has enabled the synthesis of 1,2,3-triazole-containing hybrids of AKBA. nih.gov This approach involves a copper-catalyzed azide-alkyne cycloaddition reaction. The process begins with the conversion of the C-24 carboxyl group of AKBA into a propargyl derivative. nih.gov This alkyne-containing intermediate is then reacted with various azide-functionalized molecules, such as those derived from menthol or thymol, to yield the corresponding 1,2,3-triazole hybrids. nih.gov The formation of the triazole ring is confirmed by the appearance of characteristic signals in NMR spectra, including a proton peak around δ 8.0 ppm and new carbon peaks around 142 and 122 ppm. nih.gov This methodology allows for the efficient linking of AKBA to other chemical scaffolds, creating hybrid molecules with potentially novel or enhanced biological activities. nih.gov

| Derivative Class | Modification Site | Synthetic Strategy | Key Reaction | Structural Confirmation |

|---|---|---|---|---|

| 1,2,3-Triazole Hybrids | C-24 Carboxyl Group | Conversion of AKBA to a propargyl ester followed by reaction with various azides. nih.gov | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). nih.gov | Appearance of characteristic ¹H NMR signal (δ ~8.0 ppm) and ¹³C NMR signals for the triazole ring. nih.gov |

In Vitro and Pre Clinical Mechanistic Investigations of Akba Activity

Regulation of Cellular Signaling Pathways

AKBA is a well-documented modulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govfrontiersin.org AKBA has been shown to suppress both inducible and constitutive NF-κB activation across various cell types. nih.gov The mechanism of this suppression is multi-faceted. AKBA does not directly prevent the binding of NF-κB to DNA. nih.gov Instead, it targets upstream events in the signaling cascade. nih.gov

Specifically, AKBA inhibits the activation of IκBα kinase (IKK), a key enzyme complex that phosphorylates the inhibitory protein IκBα. nih.gov This inhibition of IKK activation prevents the subsequent phosphorylation, ubiquitination, and degradation of IκBα, which is necessary for the release and nuclear translocation of the active p65 subunit of NF-κB. nih.gov Research indicates that AKBA suppresses IKK activation by inhibiting the upstream kinase, Akt. nih.gov By blocking this cascade, AKBA effectively down-regulates the expression of numerous NF-κB-regulated genes that are involved in inflammatory responses, cell proliferation, and angiogenesis. nih.govnih.gov

A significant aspect of AKBA's mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a primary cellular defense mechanism against oxidative stress. frontiersin.orgmdpi.comnih.govnih.govnih.gov AKBA treatment stimulates the nuclear translocation of Nrf2. frontiersin.orgnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Molecular docking studies suggest AKBA can bind to the Keap1/Nrf2 binding sites, promoting the dissociation of Nrf2 from Keap1. frontiersin.org

Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. frontiersin.org A key target gene is HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. researchgate.net By activating the Nrf2/HO-1 pathway, AKBA enhances the cellular antioxidant capacity, leading to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage and apoptosis. frontiersin.orgnih.govnih.gov This antioxidant response has been observed in various preclinical models, including those for sciatic nerve injury, cataracts, and neurodegenerative diseases. frontiersin.orgmdpi.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-regulated Kinase (ERK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The ERK/MAPK pathway, a key component of this system, involves a phosphorylation cascade where growth factors binding to receptor tyrosine kinases activate RAS, which in turn activates RAF. youtube.com RAF then phosphorylates MEK1/2, which subsequently phosphorylates and activates ERK1/2. youtube.comsemanticscholar.org Activated ERKs translocate to the nucleus to activate transcription factors, promoting gene expression related to cell proliferation and survival. youtube.comsemanticscholar.org

In pre-clinical studies, AKBA has been shown to modulate this pathway. Animal experiments on a U87-MG glioma orthotopic model demonstrated that AKBA reduced the expression ratio of phosphorylated ERK (p-ERK) to total ERK. nih.gov This suggests that one of the anti-tumor mechanisms of AKBA may involve the inhibition of the ERK/MAPK signaling pathway. nih.gov The pathway's involvement in promoting tumor angiogenesis, growth, and metastasis underscores the potential significance of its inhibition. nih.gov

Phosphatase and Tensin Homolog (PTEN)/Akt/Cyclooxygenase-2 (COX-2) Signaling

The PTEN/Akt/COX-2 signaling axis is critically involved in inflammation and cancer progression. oncotarget.com Cyclooxygenase-2 (COX-2) is an enzyme that converts arachidonic acid into prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are involved in cell proliferation and apoptosis. bjmu.edu.cndovepress.com The PI3K/Akt pathway is a known regulator of COX-2 expression. oncotarget.comnih.gov The tumor suppressor PTEN negatively regulates the PI3K/Akt pathway; therefore, activation of PTEN can antagonize Akt's function. bjmu.edu.cnnih.gov

AKBA has demonstrated influence over components of this pathway. It is recognized as an inhibitor of 5-lipoxygenase (5-LOX), and studies have shown it can act synergistically with COX-2 inhibitors to counteract excitotoxic damage in vivo. mdpi.com In vitro studies suggest that the PI3K/AKT pathway is a target of AKBA in gastric cancer cell lines, where its inhibition contributes to the suppression of cell migration. researchgate.net The interplay within this pathway is complex; for instance, PGE2 can induce COX-2 expression via the PI3K-Akt pathway, creating a positive feedback loop that promotes tumor growth, which can be abrogated by inhibiting both COX-2 and PI3K-Akt. dovepress.com Furthermore, studies on other compounds have shown that inhibiting NF-κB and COX-2 can lead to increased PTEN expression and subsequent suppression of the PI3K/Akt pathway, a mechanism that may be relevant to AKBA's activity. nih.govnih.gov

Notch Signaling Pathway Suppression

The Notch signaling pathway is a conserved cellular signaling system that plays a pivotal role in cell proliferation, differentiation, and apoptosis. nih.govnih.gov Aberrant activation of this pathway is associated with the progression of various cancers, including prostate cancer, by maintaining cancer stem-like cell properties and promoting chemoresistance. springermedizin.deresearchgate.net

In vitro studies have demonstrated that AKBA exerts an antiproliferative effect by significantly downregulating Notch signaling mediators in prostate cancer (PrCa) cells. springermedizin.de Research on PC3 prostate cancer cells showed that AKBA dose-dependently suppressed cell proliferation. researchgate.net The mechanism involves the suppression of key components of the Notch pathway, which has been shown in other contexts to inhibit tumor cell growth and migration. nih.govspringermedizin.de By targeting this pathway, AKBA may help to overcome the survival advantages and treatment resistance conferred by active Notch signaling in cancer cells. nih.govspringermedizin.de

Epidermal Growth Factor Receptor (EGFR) and ATM/P53 Pathway Modulation

The ATM/p53 pathway is a critical component of the DNA damage response. nih.govnih.gov Upon sensing DNA double-strand breaks, the ATM (ataxia telangiectasia-mutated) kinase is activated, which in turn phosphorylates key proteins, including p53. nih.govnih.gov This activation can lead to cell cycle arrest, DNA repair, or apoptosis to prevent the propagation of damaged cells. nih.gov

AKBA has been observed to modulate this pathway in pre-clinical models. In animal experiments involving a U87-MG glioma orthotopic model, treatment with AKBA was found to reduce the expression of p53. nih.gov This suggests that AKBA's anti-glioblastoma effect could be related to the modulation of the p53 pathway, potentially in conjunction with its effects on tumor cell metabolism and autophagy. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β)/β-Catenin Signaling Pathway Activation

The Wnt/β-catenin signaling pathway is highly conserved and crucial for embryonic development and tissue homeostasis. nih.gov A key regulatory component of this pathway is a destruction complex that includes Axin, APC, and Glycogen Synthase Kinase-3 Beta (GSK-3β). researchgate.net In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. nih.govnih.gov Pathway activation leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes like cyclin D1, which promotes cell proliferation. nih.govnih.gov

While the GSK-3β/β-catenin pathway is a known therapeutic target in various diseases, direct in vitro or pre-clinical evidence detailing the specific activation of this pathway by AKBA is not extensively documented in the provided search results. The pathway is known to be activated by other therapeutic modalities, leading to the promotion of cell proliferation in specific contexts, such as neural stem cells. nih.gov Further research is required to elucidate the precise role, if any, of AKBA in directly activating or modulating the GSK-3β/β-catenin signaling cascade.

Toll-like Receptor (TLR)7/8 and Interferon Regulatory Factor (IRF) Signaling Pathways

Toll-like receptors (TLRs) are pattern recognition receptors integral to the innate immune system. nih.gov TLR7 and TLR8, located in the endosome, recognize single-stranded RNA molecules and trigger antiviral defense responses. nih.gov Their activation initiates signaling cascades that involve the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as Interferon Regulatory Factors (IRFs) and NF-κB. nih.govnih.gov This results in the production of type I interferons and other inflammatory cytokines. nih.gov

AKBA has been shown to modulate TLR-mediated signaling. Specifically, it inhibits the toll-like receptor-mediated activation of monocytes. researchgate.net This inhibitory action includes the downregulation of lipopolysaccharide (LPS)-induced production of inflammatory mediators. researchgate.net The signaling pathways for TLR7 and TLR8 are known to be complex, involving critical roles for IRAK-4 and IRAK-1 in the induction of IFN-α/β. nih.gov By inhibiting these pathways, AKBA can attenuate the inflammatory responses driven by TLR activation. researchgate.net

Cellular Responses and Biological Effects (In Vitro and Animal Models)

In vitro and in animal models, AKBA elicits a wide range of cellular responses and biological effects, primarily stemming from its anti-inflammatory, antioxidant, and anti-tumor properties. nih.govnih.gov

Anti-Tumor Effects: AKBA demonstrates significant anti-tumor activity across various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in breast, non-small-cell lung, and gastric cancer cells. nih.gov In prostate cancer cells, AKBA treatment leads to a reduction in cell survival, nuclear condensation, mitochondrial membrane depolarization, and activation of caspases, all hallmarks of apoptosis. springermedizin.de This is further evidenced by an increase in the Bax/Bcl2 ratio. springermedizin.denih.gov Additionally, AKBA can induce cell cycle arrest at the G0/G1 phase, substantiated by the reduced expression of cyclin D1 and CDK4. springermedizin.de In glioma, AKBA's anti-tumor effect is linked to the inhibition of autophagy and the modulation of tumor cell metabolism. nih.gov

Anti-inflammatory and Antioxidant Effects: AKBA is a potent anti-inflammatory agent. nih.gov It has been shown to inhibit the production of proinflammatory cytokines like IL-1β, IL-6, and TNF-α in LPS-exposed H9C2 cardiomyocytes. nih.gov This anti-inflammatory action is often attributed to the downregulation of the NF-κB signaling pathway. nih.gov The compound also exhibits significant antioxidant effects. nih.gov It can alleviate oxidative stress by increasing superoxide (B77818) dismutase activity and reducing lipid peroxidation. nih.gov In models of colitis, AKBA was found to have antioxidant effects by increasing the levels of reduced total thiol content. nih.gov

Neuroprotective Effects: In the context of the nervous system, AKBA displays notable neuroprotective properties. nih.gov It has been shown to protect against glutamate-induced neuronal injury in PC12 and N2a neuronal cells by increasing cell viability. nih.gov In animal models, AKBA ameliorates cerebral injury and counteracts damages associated with neuroinflammation. mdpi.com As an inhibitor of 5-LOX, it is considered a possible neuroprotectant by reducing toxicity to microglia and macrophages. nih.gov

Metabolic and Cardioprotective Effects: Studies on diabetic rats show that AKBA can protect against diabetic cardiomyopathy. nih.gov This protective effect involves the activation of AMPK, which in turn helps control insulin (B600854) release, cardiac metabolism, and antioxidant and anti-inflammatory responses. nih.gov AKBA treatment was observed to reverse the increase in cell death markers like Bax and caspase-3 and the decrease in the protective protein Bcl2 in the heart tissue of diabetic rats. nih.gov

The table below summarizes the principal biological effects of AKBA observed in pre-clinical research.

Induction of Apoptosis in Cancer Cell Lines

3β-Acetyl-11-keto-β-boswellic acid (AKBA) has demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This has been observed in cancers such as colon adenocarcinoma, prostate cancer, gastric cancer, glioblastoma, breast cancer, leukemia, and lung cancer. frontiersin.orgarchivesofmedicalscience.com

AKBA's apoptotic effects have been noted in both androgen-dependent and androgen-independent prostate cancer cells. researchgate.net Studies on human prostate cancer cell lines, LNCaP and PC-3, have shown that AKBA induces apoptosis at concentrations above 10 microg/mL. nih.govaacrjournals.org In glioblastoma cells, AKBA has been shown to have a potent anti-proliferative and apoptotic effect. nih.gov Research on breast cancer cell lines, including MCF-7 and BT-474, has also revealed significant antiproliferative and apoptotic potential. archivesofmedicalscience.com Furthermore, AKBA has been found to inhibit the growth of various other cancer cell lines, including those of the colon, and has shown cytotoxic activity against leukemia and lung cancer cells. frontiersin.orgnih.gov

Induction of Apoptosis by AKBA in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Colon Adenocarcinoma | HCT-116 | Induces apoptosis. | frontiersin.org |

| Prostate Cancer | LNCaP, PC-3 | Induces apoptosis at concentrations >10 µg/mL. | nih.govaacrjournals.org |

| Glioblastoma | A172, U251, U87-MG | Exerts potent anti-proliferative and apoptotic activity. | nih.govnih.gov |

| Breast Cancer | MCF-7, BT-474, MDA-MB-231 | Exhibits significant antiproliferative potential and induces apoptosis. | archivesofmedicalscience.com |

| Leukemia | HL-60 | Shows anti-tumor activity and induces apoptosis. | frontiersin.org |

| Lung Cancer | A549, H460, H1299 | Reduces cell viability and induces apoptosis. | nih.gov |

AKBA has been observed to induce cell cycle arrest, primarily in the G0/G1 phase, in several cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) A549 cells, AKBA was found to arrest the cell cycle at the G0/G1 phase. nih.gov This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. researchgate.net Similarly, in breast precancerous lesion MCF-10AT cells, AKBA has been shown to induce G1-phase arrest. nih.gov

The mechanism behind this cell cycle arrest often involves the regulation of key proteins. For example, in A549 cells, AKBA treatment was associated with the upregulation of the p21 gene, a protein known to be involved in G1 phase cell cycle arrest. researchgate.net In glioblastoma cells, AKBA has been found to arrest the cell cycle at the G2/M phase by regulating the p21/FOXM1/cyclin B1 pathway. nih.gov

A key mechanism through which AKBA induces apoptosis is the activation of caspases, a family of protease enzymes that play an essential role in programmed cell death. youtube.com The activation of initiator caspases, such as caspase-8, can trigger a cascade leading to the activation of executioner caspases, like caspase-3. youtube.com

In prostate cancer cells, AKBA-induced apoptosis is correlated with the activation of both caspase-3 and caspase-8. nih.govaacrjournals.org Similarly, in glioblastoma cells, AKBA treatment leads to the activation of caspase 3/7. nih.gov The activation of these caspases subsequently leads to the cleavage of specific cellular substrates, including poly(ADP)ribose polymerase (PARP). nih.gov PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.gov Studies have shown that AKBA treatment results in PARP cleavage in prostate cancer and glioblastoma cell lines. nih.govnih.govnih.gov This cleavage renders the PARP enzyme inactive, preventing DNA repair and contributing to cell death.

AKBA-Induced Caspase Activation and PARP Cleavage

| Cancer Type | Cell Line(s) | Activated Caspases | PARP Cleavage | Reference |

|---|---|---|---|---|

| Prostate Cancer | LNCaP, PC-3 | Caspase-3, Caspase-8 | Yes | nih.govaacrjournals.org |

| Glioblastoma | A172, U251, U87-MG | Caspase-3/7 | Yes | nih.govnih.gov |

| Breast Cancer | MCF-7, BT-474 | Caspase-3 | Yes | archivesofmedicalscience.com |

AKBA influences the expression of key proteins that regulate apoptosis, particularly those belonging to the Bcl-2 family. The Bcl-2 family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. The balance between these opposing proteins is crucial in determining a cell's fate.

In several cancer cell lines, AKBA has been shown to shift this balance in favor of apoptosis. For instance, in human lens epithelial cells under oxidative stress, AKBA treatment led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This alteration in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. dovepress.com Similarly, in non-small cell lung cancer A549 cells, AKBA treatment resulted in the upregulation of Bax and downregulation of Bcl-xl, another anti-apoptotic protein. dovepress.com

AKBA has been shown to induce the generation of reactive oxygen species (ROS) and cause mitochondrial depolarization in cancer cells, further contributing to its apoptotic effects. ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA, proteins, and lipids, leading to cell death.

In prostate cancer PC3 cells, AKBA treatment led to enhanced intracellular ROS generation. researchgate.net This increase in ROS can lead to mitochondrial dysfunction. researchgate.net The mitochondrial membrane potential is crucial for maintaining mitochondrial function, and its loss, known as mitochondrial depolarization, is an early event in apoptosis. nih.gov Studies on glioblastoma and prostate cancer cells have demonstrated that AKBA treatment leads to a decrease in mitochondrial membrane potential. nih.govresearchgate.net This depolarization can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.

Immunomodulatory Effects on Immune Cell Function

Beyond its direct effects on cancer cells, AKBA also exhibits immunomodulatory properties, particularly affecting the function of immune cells like T-cells.

AKBA has been shown to inhibit the proliferation and activation of T-cells, which are key players in the adaptive immune response. In studies using human peripheral blood mononuclear cells (PBMCs), AKBA, at non-cytotoxic concentrations, significantly reduced T-cell proliferation. nih.gov Specifically, a concentration of 0.025 µM of AKBA was effective in reducing T-cell proliferation. nih.gov

Furthermore, AKBA can inhibit T-cell activation. nih.gov One of the markers of T-cell activation is the expression of CD25 on the cell surface. Research has shown that AKBA at a concentration of 0.025 µM significantly reduced CD25 expression on both CD4+ and CD8+ T-cells without causing cell death. nih.gov This suggests that AKBA can modulate the immune response by dampening T-cell activity.

Modulation of Dendritic Cell Maturation and Cytokine Secretion

AKBA has been shown to influence the maturation and function of dendritic cells (DCs), which are critical antigen-presenting cells that bridge the innate and adaptive immune systems. Research indicates that AKBA can modulate the secretion of several key cytokines from these cells. Specifically, studies have demonstrated that AKBA can reduce the expression of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs). This modulation of cytokine production is a key aspect of AKBA's immunomodulatory effects.

Table 1: Effect of AKBA on Cytokine Secretion

| Cytokine | Effect | Cell Type |

|---|---|---|

| IL-1β | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| IL-2 | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| IL-4 | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| IL-6 | Reduced expression/inhibition of production | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| IFN-γ | Reduced expression | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| TNF-α | Reduced expression/inhibition of production | Human Peripheral Blood Mononuclear Cells (PBMCs) |

Neurobiological Activities and Mechanisms

AKBA has demonstrated a range of neurobiological activities in pre-clinical models, primarily centered around its neuroprotective and anti-inflammatory properties.

Neuroprotection in Models of Ischemic Brain Injury and Aging

In animal models of ischemic stroke, AKBA has been shown to confer neuroprotective effects. Studies have reported that treatment with AKBA can lead to a reduction in infarct volume and an improvement in neurological deficits following an ischemic event. The underlying mechanisms for this neuroprotection are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. Furthermore, in a model of Alzheimer's disease, AKBA has been shown to protect neurons from amyloid-beta-induced toxicity, suggesting a potential role in mitigating age-related neurodegenerative processes.

Inhibition of Neuroinflammation

A key aspect of AKBA's neurobiological activity is its ability to inhibit neuroinflammation. This is achieved through the suppression of pro-inflammatory mediators within the central nervous system. As in the peripheral immune system, AKBA has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in neurological contexts. By downregulating these inflammatory pathways, AKBA can help to reduce the detrimental effects of inflammation on neuronal tissue.

Effects on Nerve Repair and Regeneration

Pre-clinical studies have also pointed towards a role for AKBA in promoting nerve repair and regeneration. In animal models of peripheral nerve injury, the administration of AKBA has been associated with enhanced functional recovery and nerve regeneration. These findings suggest that AKBA may have therapeutic potential in conditions involving nerve damage.

Anti-inflammatory Cellular Mechanisms

The anti-inflammatory effects of AKBA are underpinned by its actions on various cellular and molecular pathways.

Suppression of Inflammatory Cytokines and Mediators

A primary mechanism of AKBA's anti-inflammatory action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, AKBA effectively curtails a significant inflammatory cascade.

Furthermore, AKBA's anti-inflammatory activity extends to other critical pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling and cyclooxygenase-2 (COX-2). NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. AKBA has also been shown to reduce the expression of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-2, IL-4, IL-6, and IFN-γ in human peripheral blood mononuclear cells. In some instances, it has also been reported to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Table 2: Summary of AKBA's Anti-inflammatory Cellular Mechanisms

| Target | Effect |

|---|---|

| 5-lipoxygenase (5-LOX) | Inhibition |

| Leukotriene Synthesis | Prevention |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activity |

| Cyclooxygenase-2 (COX-2) | Inhibition of activity |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production |

| Anti-inflammatory Cytokines (IL-10) | Increased production |

Inhibition of Complement System Activation

AKBA has been shown to modulate the complement system, a critical component of the innate immune response. Research indicates that boswellic acids, including AKBA, can inhibit the complement cascade at the level of C3-convertase, a key enzyme in the system. researchgate.netnih.gov This action blocks the transformation of complement component C3 into its active forms, C3a and C3b, thereby suppressing the downstream inflammatory effects mediated by the complement system. researchgate.netnih.gov This inhibitory effect on complement activation is a component of AKBA's broader anti-inflammatory properties. nih.gov

Attenuation of Oxidative Stress (Cellular Level)

AKBA demonstrates significant antioxidant effects at the cellular level through various mechanisms. Studies have shown that AKBA can protect cells from oxidative injury by reducing intracellular reactive oxygen species (ROS) levels. scienceopen.comresearchgate.netnih.gov This protective capability is partly attributed to its ability to suppress NOX1, a major enzyme involved in the generation of ROS. scienceopen.com

A key mechanism in AKBA's antioxidant activity is the activation of the Keap1/Nrf2/HO-1 signaling pathway. scienceopen.comaun.edu.eg By promoting the nuclear translocation of Nuclear factor-erythroid 2-related factor 2 (Nrf2), AKBA upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx). scienceopen.comnih.govaun.edu.eg In spontaneously hypertensive rats, AKBA treatment effectively restored SOD and GPx bioactivity while reducing levels of malondialdehyde (MDA), an end-product of lipid peroxidation. nih.gov Furthermore, in human lens epithelial cells subjected to hydrogen peroxide-induced stress, pretreatment with AKBA observably suppressed intracellular ROS levels and increased cell viability. scienceopen.com It has also been shown to increase total thiol content, another aspect of the antioxidant defense mechanism. researchgate.net

Summary of AKBA's Effects on Cellular Oxidative Stress Markers

| Experimental Model | Key Findings | Mechanism/Pathway | Reference |

|---|---|---|---|

| Human Lens Epithelial Cells (HLECs) | Decreased intracellular ROS levels; Increased cell viability under H2O2 stimulation. | Activation of Nrf2/HO-1 pathway; Modulation of Bax/caspase-3. | scienceopen.com |

| Fibroblast Cells (in vitro) | Decreased intracellular ROS levels induced by Angiotensin II. | Attenuation of TGF-β1/Smad3 pathway. | nih.gov |

| Rat Sciatic Nerve Injury Model | Reduced lipid peroxidation; Upregulated antioxidant enzymes. | Activation of Nrf2/HO-1 signaling pathway. | aun.edu.eg |

| H9C2 Cardiomyocyte Cells | Increased total thiol content; Decreased nitric oxide (NO) levels after LPS stimulation. | Enhancement of antioxidant defense mechanisms. | researchgate.net |

| Rat Hepatic Tissue (in vivo) | Ameliorated increases in lipid peroxidation (LPO) and protein carbonyl contents (PCC) induced by Benzo(a)pyrene. | Radical scavenging activity. | healthline.com |

Effects on Bone Metabolism at the Cellular Level (e.g., Osteogenesis, Anti-osteolytic Activity)

AKBA has demonstrated potential effects on bone metabolism, specifically in promoting bone formation (osteogenesis) and counteracting bone degradation (anti-osteolytic activity). In studies using models of titanium particle-induced osteolysis, a condition that can lead to prosthetic loosening, AKBA treatment has been shown to enhance new bone regeneration. nih.govmedznat.ru

At the cellular level, AKBA attenuates the inhibitory effect of wear particles on osteogenic differentiation. nih.gov Research has shown that AKBA treatment leads to the increased expression of key osteogenic markers, including Alkaline Phosphatase (ALP), Osterix (Osx), and Osteocalcin (OCN). medznat.ru The mechanism for this appears to involve the activation of the GSK-3β/β-catenin signaling pathway, which is crucial for promoting osteoblast proliferation and differentiation. nih.gov In animal models, morphometric analysis confirmed that AKBA treatment reduced the eroded bone surface and prevented the decrease in bone thickness around implants. nih.gov

Research Findings on AKBA and Bone Metabolism

| Experimental Model | Effect | Key Markers/Pathways Affected | Reference |

|---|---|---|---|

| Titanium Particle-Induced Osteolysis in Rats | Enhanced new bone regeneration; Attenuated osteolysis. | Increased expression of ALP, Osterix, and OCN. | medznat.ru |

| Titanium Particle-Stimulated MC3T3-E1 Cells | Attenuated osteogenic inhibition. | Activation of the GSK-3β/β-catenin signaling pathway. | nih.gov |

| Ovariectomy-Induced Osteoporosis in Rats | Studied for anti-osteoporotic activity. | Not specified. | researchgate.net |

Anti-infective Cellular Research

AKBA has shown significant activity against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Research demonstrates that AKBA can both inhibit the formation of new biofilms and eradicate pre-existing ones.

Studies focusing on oral pathogens found that AKBA effectively inhibited biofilm formation by Streptococcus mutans and Actinomyces viscosus, with a 50% biofilm inhibition concentration (MBIC₅₀) of 16 μg/ml. It was also effective at reducing preformed biofilms of these bacteria, with a 50% biofilm reduction concentration (MBRC₅₀) of 32 μg/ml. Similar antibiofilm activity has been documented against staphylococcal species. AKBA inhibited biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis and was also capable of reducing their preformed biofilms. More recent research on methicillin-resistant S. aureus (MRSA) confirmed that AKBA could significantly inhibit biofilm formation at a concentration of 1 µg/mL and eradicate preformed biofilms at 4 µg/mL. The proposed mechanism for this anti-biofilm activity may involve interference with the Agr quorum-sensing system.

Antibiofilm Activity of AKBA

| Target Organism | Activity | Effective Concentration | Reference |

|---|---|---|---|

| Streptococcus mutans | Inhibition & Eradication | MBIC₅₀: 16 μg/ml; MBRC₅₀: 32 μg/ml | |

| Actinomyces viscosus | Inhibition & Eradication | MBIC₅₀: 16 μg/ml; MBRC₅₀: 32 μg/ml | |

| Staphylococcus aureus (including MRSA) | Inhibition & Eradication | Inhibition at 1 μg/mL; Eradication at 4 μg/mL (for MRSA) | |

| Staphylococcus epidermidis | Inhibition & Eradication | Not specified. |

While boswellic acids are recognized for broad antiviral activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Chikungunya virus (CHIKV), direct in vitro research on the efficacy of isolated 3beta-Acetyl-11-keto-beta-boswellic acid against SARS-CoV-2 is limited. Theoretical and indirect studies suggest a potential role. In silico docking studies have indicated that boswellic acid could potentially inhibit SARS-CoV-2 target proteins, including the main protease (Mpro) responsible for replication. researchgate.net

Furthermore, a 2025 study investigated an herbal mixture containing Boswellia serrata (a source of AKBA), Commiphora myrrha, and propolis. nih.gov This mixture demonstrated effective antiviral activity against SARS-CoV-2 variants in Vero E6 and Calu-3 cell lines. nih.gov While AKBA was identified as a key component of the mixture, these findings reflect the activity of the combination of herbs rather than AKBA as an isolated compound. nih.gov Therefore, while preclinical data suggest boswellic acids have potential, further direct studies are required to confirm the specific antiviral activity of AKBA against SARS-CoV-2.

In the search for new antiprotozoal agents, AKBA has been identified as having potent activity against Leishmania donovani, the parasite responsible for the visceral form of leishmaniasis. In in vitro testing against the axenic amastigote stage of the parasite, AKBA demonstrated the strongest activity among several tested boswellic acid derivatives.

The half-maximal inhibitory concentration (IC₅₀) of AKBA against L. donovani axenic amastigotes was determined to be 0.88 µM. This activity was considerably greater than that of related boswellic acids that lack the keto group at the C-11 position, indicating the importance of this functional group for its antileishmanial effect. However, in subsequent testing against intracellular amastigotes residing within murine macrophages, AKBA was found to be inactive. This lack of intracellular activity may be related to the acidic nature of the compound and the acidic environment of the parasitophorous vacuoles where the parasite resides.

Antiparasitic Activity of AKBA Against Leishmania donovani

| Parasite Form | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Axenic Amastigotes | Active | 0.88 µM | |

| Intracellular Amastigotes (in murine macrophages) | Inactive | N/A |

Modulation of Extracellular Matrix (ECM) Degradation in Disease Models

This compound (AKBA) has been the subject of numerous in vitro and pre-clinical studies to elucidate its mechanisms of action, particularly concerning the modulation of extracellular matrix (ECM) degradation in various disease models. The ECM is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Its degradation is a key pathological feature in diseases such as osteoarthritis, rheumatoid arthritis, and fibrosis. AKBA has been shown to interfere with these degradative processes through multiple mechanisms, primarily by inhibiting the activity of matrix metalloproteinases (MMPs) and modulating signaling pathways that control ECM protein synthesis.

In the context of osteoarthritis, a disease characterized by the progressive degradation of articular cartilage, AKBA has demonstrated a protective effect on the ECM. researchgate.net A study on a rat model of osteoarthritis and lipopolysaccharide (LPS)-induced rat chondrocytes found that AKBA could restrain the degradation of the ECM. researchgate.net The compound was observed to inhibit the expression of inflammatory mediators and markers related to ECM degradation. researchgate.net This protective role is crucial as the breakdown of major ECM components in cartilage, such as type II collagen and aggrecan, is a central event in the pathogenesis of osteoarthritis. nih.gov The balance between the synthesis and degradation of these macromolecules is vital for maintaining joint homeostasis, and its disruption leads to progressive joint damage. nih.gov

Furthermore, in models of inflammatory conditions that drive ECM degradation, AKBA has shown significant inhibitory effects on key enzymes. In human microvascular endothelial cells (HMECs) stimulated with tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine, a Boswellia serrata extract standardized to contain 30% AKBA was found to be more effective than a 3% extract in preventing the TNF-α-induced expression and activity of MMP-3, MMP-10, and MMP-12. plthealth.com These MMPs are known to degrade various components of the ECM. The study also noted that this Boswellia extract protected against experimental arthritis in an in-vivo model. plthealth.com

The effect of AKBA on MMPs is not always straightforward and can be concentration-dependent. In a study using HaCaT keratinocytes, a model for skin inflammation, low concentrations of AKBA in combination with interleukin-1α (IL-1α) actually increased the upregulation of MMP-9. nih.gov However, at higher concentrations, AKBA abolished the IL-1α-induced phosphorylation of NF-κB p65, a key transcription factor involved in inflammatory responses and MMP expression. nih.gov This suggests a complex regulatory role for AKBA in ECM remodeling.

In pre-clinical models of fibrosis, which is characterized by the excessive deposition of ECM components like collagen, AKBA has also been investigated. nih.govresearchgate.net A study on spontaneously hypertensive rats, a model that develops vascular fibrosis, demonstrated that AKBA treatment significantly decreased collagen deposition in the vascular walls. scispace.com The mechanism for this was linked to the inhibition of the TGF-β1/Smad3 signaling pathway, a key pathway in the development of fibrosis, and a reduction in oxidative stress. scispace.com AKBA was also found to decrease intracellular reactive oxygen species (ROS) production in angiotensin II-stimulated fibroblasts in a dose-dependent manner. scispace.com

The table below summarizes key findings from in vitro and pre-clinical studies on the modulation of ECM degradation by AKBA.

| Model System | Key Findings | Reported Mechanism of Action |

| Hulth-Telhag rat osteoarthritis model and lipopolysaccharide (LPS)-induced rat chondrocytes | AKBA restrained inflammation and extracellular matrix (ECM) degradation. | Suppression of the NF-κB pathway. researchgate.net |

| Human Microvascular Endothelial Cells (HMECs) stimulated with TNF-α | Boswellia serrata extract with 30% AKBA prevented TNF-α-induced expression and activity of MMP-3, MMP-10, and MMP-12. | Anti-inflammatory properties. plthealth.com |

| HaCaT keratinocytes stimulated with IL-1α | Low concentration of AKBA with IL-1α enhanced MMP-9 upregulation; high concentration abolished IL-1α-induced NF-κB p65 phosphorylation. | Modulation of JNK-mediated NF-κB pathway. nih.gov |

| Spontaneously Hypertensive Rats (SHR) | AKBA decreased collagen deposition in vascular walls and reduced hydroxyproline (B1673980) levels. | Inhibition of TGF-β1/Smad3 pathway and antioxidant effects. scispace.com |

| Angiotensin II-stimulated fibroblasts | AKBA dose-dependently decreased intracellular reactive oxygen species (ROS) production. | Antioxidant activity. scispace.com |

| Collagen-Induced Arthritis Model | A standardized extract of Boswellia serrata containing 30% AKBA reduced inflammation and preserved matrix proteins. | Inhibition of enzymes that hydrolyze matrix proteins. nih.gov |

These findings from various in vitro and pre-clinical disease models highlight the potential of AKBA to modulate ECM degradation, a critical process in the pathophysiology of several chronic diseases. The primary mechanisms appear to involve the inhibition of key matrix-degrading enzymes and the modulation of inflammatory and fibrotic signaling pathways.

Structural Activity Relationship Sar Studies of Akba and Its Derivatives

Identification of Pharmacophoric Features and Key Structural Requirements

The biological activity of AKBA is not attributed to a single functional group but rather to a specific combination of structural features working in concert. The core pharmacophore, or the essential three-dimensional arrangement of atoms required for biological activity, has been delineated through extensive research.

The fundamental framework for activity is the pentacyclic triterpene ring system. nih.gov This rigid, lipophilic structure is crucial for binding to the molecular target, acting as a scaffold that correctly orients the active functional groups. nih.gov Studies have demonstrated that this ring system is vital for interacting with a highly selective effector site on target enzymes like 5-lipoxygenase (5-LOX). nih.gov

While the pentacyclic scaffold is necessary for binding, it is not sufficient for potent inhibitory activity. Specific functional groups are required to confer the compound's biological power. The two most critical features identified are:

The 11-keto group: Located on the C-ring of the triterpene structure, this group is indispensable for significant inhibitory activity, particularly against 5-LOX. nih.gov Its presence dramatically enhances the potency of the molecule compared to analogues lacking it.

A hydrophilic group on Ring A: A hydrophilic functional group, such as the acetyl group at the C-3 position, is also essential for inhibitory action. nih.gov

Together, the pentacyclic backbone for binding, the 11-keto function, and the hydrophilic group on ring A constitute the key structural requirements for the potent biological activity of AKBA. nih.gov

Impact of Chemical Modifications on Biological Activity

Chemical modifications of AKBA have been concentrated on three primary sites: the C-3 acetoxy group, the C-24 carboxylic acid group, and the A-ring. nih.govacs.org

Modifications at C-3: The acetoxy group at the C-3 position plays a significant role in the molecule's activity. Its replacement with a hydroxyl group (forming 11-keto-β-boswellic acid, or KBA) or a propionyloxy group has been shown to decrease the compound's antitumor activity. nih.govacs.org However, deacetylation to a hydroxyl group only slightly diminishes its 5-LOX inhibitory potency, suggesting this site may be more critical for certain activities (like anticancer effects) than others. nih.gov

Modifications at C-24: The carboxylic acid group at C-24 is a key site for derivatization. Reducing this group to an alcohol function was found to only slightly decrease the 5-LOX inhibitory potency. nih.gov In contrast, converting the carboxylic acid into various amides has yielded significant improvements in biological activity. nih.govacs.org For instance, coupling AKBA with an ethylenediamine (B42938) linker at the carboxyl group has led to derivatives with substantially enhanced antiproliferative profiles. nih.govacs.org This suggests that the C-24 position is highly amenable to modifications that can improve target affinity and potency.

Modifications to the Pentacyclic Rings: While less common, modifications to the A-ring have been explored. These transformations, such as creating derivatives with two nitrogen-containing substituents, have shown some promise in improving antitumor activity over the parent AKBA molecule. acs.org

The structural modifications described above have led to the creation of new analogs with significantly altered potency. The synthesis of derivatives has been a successful strategy for enhancing the therapeutic potential of the natural compound.

Notably, the derivatization of the C-24 carboxyl group has produced some of the most potent analogs. tandfonline.com A series of novel AKBA derivatives synthesized with an ethylenediamine linker at this position were evaluated for their anticancer activities against several human cancer cell lines. nih.govacs.org Many of these derivatives exhibited superior cytotoxicity compared to the parent AKBA. One particular mitochondria-targeting derivative, compound 5e , showed up to a 20-fold increase in antiproliferative activity against the A549 lung cancer cell line. nih.gov

Conversely, some modifications lead to a sharp decrease in activity. Hydrolysis of the C-3 acetoxy group generally resulted in a reduced anticancer effect. acs.org Furthermore, attaching a bulky group like 2-propylvaleryl to the C-24 amide linker led to a significant drop in antiproliferative activity compared to AKBA. acs.org

These findings demonstrate a clear relationship between the chemical structure of AKBA analogs and their resulting biological potency.

| Modification Site | Chemical Change | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Deacetylation (acetoxy to hydroxyl group) | Slightly diminished 5-LOX inhibition; decreased antitumor activity. | nih.gov, nih.gov, acs.org |

| C-3 | Replacement of acetoxy with propionyloxy group | Decreased antitumor activity. | nih.gov, acs.org |

| C-24 | Reduction of carboxyl to alcohol | Slightly diminished 5-LOX inhibition. | nih.gov |

| C-24 | Conversion of carboxyl to various amides | Potency varies with substituent; some derivatives show significantly enhanced (up to 20-fold) antiproliferative activity. | nih.gov, acs.org, tandfonline.com |

| C-24 | Methylation of carboxyl group (methyl ester) | Abolished 5-LOX inhibitory activity. | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Akba Research

Chromatographic Techniques for Quantification and Characterization

Chromatography is the cornerstone for the separation and analysis of AKBA from complex matrices such as plant resins and biological samples. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most utilized methods. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely applied technique for analyzing boswellic acids. walshmedicalmedia.com Its high resolution and sensitivity make it ideal for separating structurally similar triterpenic acids found in Boswellia extracts.

Reverse-phase HPLC (RP-HPLC) is the predominant mode used for AKBA analysis. rsc.org These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. rjptonline.org

Method development typically involves optimizing the mobile phase, stationary phase, and detection parameters. A common stationary phase is a C18 column. nih.gov Mobile phases often consist of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid to improve peak shape. nih.gov Due to its distinct chromophore—a keto group in conjugation with a double bond—AKBA is readily detected by UV detectors at a maximum wavelength (λmax) of approximately 250 nm. nih.govrsc.org

Validation of these methods is performed to demonstrate their suitability for a specific analytical purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For AKBA, linearity has been demonstrated over wide concentration ranges, for example, from 250 to 20,000 ng/mL, with high correlation coefficients (R²) often exceeding 0.999. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a sensitive RP-HPLC method, the LOD for AKBA was found to be 41.32 ng/mL and the LOQ was 125.21 ng/mL. rsc.org Another study reported equal LOD and LOQ values for AKBA and KBA. nih.gov

Accuracy: This is assessed by recovery studies, where a known amount of pure AKBA is added to a sample matrix. The percentage of the spiked amount that is recovered by the analysis indicates the method's accuracy. Studies show excellent accuracy, with recovery values typically between 98% and 102%. rsc.org

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For AKBA analysis, precision studies show %RSD values of less than 2%, indicating high repeatability. rsc.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. A robust method for AKBA was found to be unaffected by minor changes in the pH and mobile phase composition. rsc.org

Table 1: Example of Validated RP-HPLC Method Parameters for AKBA Quantification

| Parameter | Finding | Source(s) |

| Chromatographic System | RP-HPLC with UV detection | rsc.org |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile : Milli-Q Water (90:10 v/v) | rsc.org |

| Detection Wavelength | 250 nm | rsc.org |

| Linearity Range | 250 - 20,000 ng/mL | rsc.org |

| Correlation Coefficient (R²) | > 0.999 | rsc.org |

| LOD | 41.32 ng/mL | rsc.org |

| LOQ | 125.21 ng/mL | rsc.org |

| Accuracy (% Recovery) | 98% - 102% | rsc.org |

| Precision (%RSD) | < 2% | rsc.org |

To achieve unequivocal identification and highly sensitive quantification, HPLC systems are often coupled with sophisticated detectors like a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source. nih.govresearchgate.net This hyphenated technique, HPLC-DAD-ESI-MS/MS, is considered a gold standard for the analysis of boswellic acids. nih.govnih.gov

The DAD acquires UV-Vis spectra for each peak, which helps to confirm the identity of compounds based on their spectral characteristics. For instance, AKBA and KBA show a characteristic absorption maximum around 250 nm, while other boswellic acids that lack the 11-keto chromophore absorb at around 210 nm. nih.gov

ESI-MS/MS provides a higher level of specificity. The ESI source ionizes the eluted compounds, which are then detected by the mass spectrometer. For AKBA, which has a molecular weight of 512.72 g/mol , the mass spectrometer can detect its quasi-molecular ion. sigmaaldrich.com Further structural confirmation is achieved through MS/MS, where the parent ion is fragmented, and the resulting daughter ions create a specific fragmentation pattern that serves as a molecular fingerprint. nih.govresearchgate.net This high selectivity allows for precise quantification even in highly complex matrices and is essential for metabolic profiling and pharmacokinetic studies. nih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable chromatographic technique used for the analysis of AKBA. ajol.info It allows for the rapid, parallel analysis of multiple samples and serves as a cost-effective method for quality control of herbal materials and formulations. walshmedicalmedia.comajol.info

For the separation of AKBA, HPTLC methods often use silica (B1680970) gel 60 F254 plates. rjptonline.org A representative mobile phase for separating AKBA and other boswellic acids is a mixture of hexane, ethyl acetate, toluene, chloroform, and formic acid. nih.gov After development, the plates are scanned with a densitometer, typically at a wavelength of 254 nm, to quantify the separated compounds. walshmedicalmedia.com Studies have reported a retention factor (Rf) value for AKBA of approximately 0.42. nih.gov HPTLC methods for AKBA have been validated for parameters such as linearity, accuracy, and precision, demonstrating their suitability for quantitative analysis. walshmedicalmedia.comnih.gov

Table 2: HPTLC Method Parameters for AKBA Analysis

| Parameter | Finding | Source(s) |

| Stationary Phase | Silica gel 60 F254 plates | rjptonline.org |

| Mobile Phase | Hexane-ethyl acetate-toluene-chloroform-formic acid | nih.gov |

| Detection Wavelength | 254 nm (Densitometric Scanning) | walshmedicalmedia.com |

| Rf Value for AKBA | ~0.42 | nih.gov |

| Linearity Range | 100-500 ng/band | nih.gov |

| Accuracy (% Recovery) | ~101.56% | nih.gov |

| LOD | 25 ng/band | nih.gov |

| LOQ | 76 ng/band | nih.gov |

The coupling of HPTLC with mass spectrometry (HPTLC-MS) provides a powerful tool for the definitive identification of compounds separated on the TLC plate. nih.gov After densitometric analysis, the spot corresponding to the Rf value of AKBA can be eluted from the plate and introduced into an ESI-MS/MS system. This confirms the identity of the compound by providing its precise mass-to-charge ratio (m/z). For AKBA, HPTLC-ESI-MS/MS analysis has confirmed its identity by detecting an m/z of 513.00. nih.gov This hyphenated approach combines the high throughput of HPTLC with the high specificity of mass spectrometry, making it an excellent technique for both qualitative and quantitative estimations. nih.gov

Spectroscopic and Spectrometric Characterization Methods